molecular formula C25H21N5O2 B15075770 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 881843-49-8

2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B15075770
CAS No.: 881843-49-8
M. Wt: 423.5 g/mol
InChI Key: PXEZAUZARJFGJE-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Hydrazone formation: The pyrazole derivative is then reacted with a suitable aldehyde or ketone to form the hydrazone linkage.

    Acetamide formation: Finally, the hydrazone compound is reacted with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions could target the hydrazone linkage or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-N-phenylacetamide: Lacks the hydrazone and pyrazole groups.

    N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide: Lacks the oxo group.

    2-Oxo-N-phenyl-2-(2-hydrazinyl)acetamide: Lacks the pyrazole and phenyl groups.

Uniqueness

The unique combination of the pyrazole ring, hydrazone linkage, and acetamide group in 2-Oxo-N-phenyl-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further study.

Properties

CAS No.

881843-49-8

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C25H21N5O2/c1-18-12-14-19(15-13-18)23-20(17-30(29-23)22-10-6-3-7-11-22)16-26-28-25(32)24(31)27-21-8-4-2-5-9-21/h2-17H,1H3,(H,27,31)(H,28,32)/b26-16+

InChI Key

PXEZAUZARJFGJE-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.